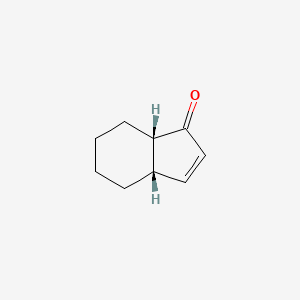
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is a bicyclic organic compound that belongs to the class of indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group. The stereochemistry of the compound is defined by the (3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the use of proline-catalyzed aldol reactions. One common method starts with the triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which undergoes an intramolecular aldol reaction in the presence of (S)-proline as a catalyst. The reaction is carried out in dimethylformamide (DMF) at a controlled temperature to yield the desired hexahydroindenone with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing catalysis to form various products. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards enzymes and other molecular targets. The pathways involved may include aldol reactions, oxidation-reduction processes, and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate: This compound shares a similar hexahydroindenone structure but with additional functional groups that confer different chemical properties.
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound is structurally related but contains a carboxylic acid group instead of a ketone.
Uniqueness
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This configuration allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo proline-catalyzed aldol reactions with high enantiomeric excess further distinguishes it from other similar compounds .
Properties
CAS No. |
81255-91-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h5-8H,1-4H2/t7-,8-/m0/s1 |
InChI Key |
PUQNYWRSNUVKMW-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C=CC2=O |
Canonical SMILES |
C1CCC2C(C1)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















